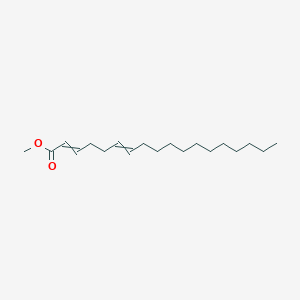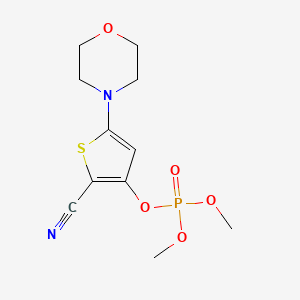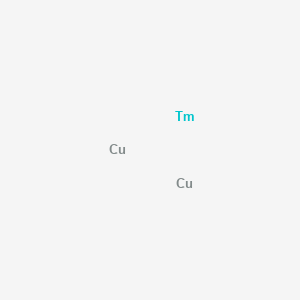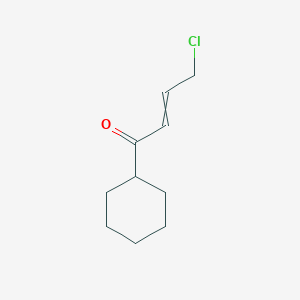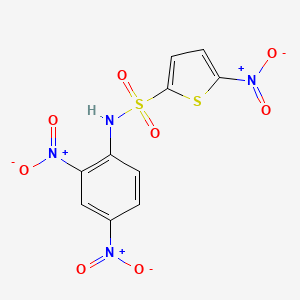![molecular formula C23H28OSi B14600891 Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl][(prop-2-en-1-yl)oxy]methyl}silane CAS No. 59821-16-8](/img/structure/B14600891.png)
Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl][(prop-2-en-1-yl)oxy]methyl}silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl][(prop-2-en-1-yl)oxy]methyl}silane is a complex organosilicon compound. This compound features a unique structure that combines a naphthalene ring, a cyclohexadiene ring, and a prop-2-en-1-yloxy group, all bonded to a silicon atom. The presence of these diverse functional groups makes this compound an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl][(prop-2-en-1-yl)oxy]methyl}silane typically involves multiple steps:
Formation of the naphthalen-1-yl cyclohexa-2,4-dien-1-yl intermediate: This step involves the Diels-Alder reaction between naphthalene and a suitable diene to form the cyclohexadiene ring.
Introduction of the prop-2-en-1-yloxy group: This can be achieved through an etherification reaction where the hydroxyl group of the intermediate reacts with prop-2-en-1-ol under acidic or basic conditions.
Attachment of the silicon atom: The final step involves the reaction of the intermediate with trimethylchlorosilane in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexadiene ring, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can target the double bonds in the cyclohexadiene ring, converting them into single bonds and forming cyclohexane derivatives.
Substitution: The silicon atom can participate in substitution reactions, where the trimethylsilyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are used under appropriate conditions.
Major Products
Oxidation: Epoxides, ketones, and alcohols.
Reduction: Cyclohexane derivatives.
Substitution: Various organosilicon compounds with different functional groups.
科学研究应用
Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl][(prop-2-en-1-yl)oxy]methyl}silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique structural properties.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl][(prop-2-en-1-yl)oxy]methyl}silane involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The presence of the silicon atom allows for unique interactions with biological molecules, potentially leading to novel therapeutic effects.
相似化合物的比较
Similar Compounds
Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane: Lacks the prop-2-en-1-yloxy group, making it less reactive in certain chemical reactions.
Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl][(prop-2-en-1-yl)oxy]methyl}germane: Contains a germanium atom instead of silicon, leading to different reactivity and stability.
Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl][(prop-2-en-1-yl)oxy]methyl}stannane: Contains a tin atom, which can impart different biological activities and toxicities.
Uniqueness
The unique combination of a naphthalene ring, a cyclohexadiene ring, and a prop-2-en-1-yloxy group bonded to a silicon atom makes Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl][(prop-2-en-1-yl)oxy]methyl}silane distinct
属性
CAS 编号 |
59821-16-8 |
|---|---|
分子式 |
C23H28OSi |
分子量 |
348.6 g/mol |
IUPAC 名称 |
trimethyl-[(1-naphthalen-1-ylcyclohexa-2,4-dien-1-yl)-prop-2-enoxymethyl]silane |
InChI |
InChI=1S/C23H28OSi/c1-5-18-24-22(25(2,3)4)23(16-9-6-10-17-23)21-15-11-13-19-12-7-8-14-20(19)21/h5-16,22H,1,17-18H2,2-4H3 |
InChI 键 |
KBYNIOCKTIVYPQ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C(C1(CC=CC=C1)C2=CC=CC3=CC=CC=C32)OCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


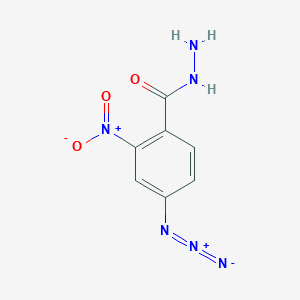

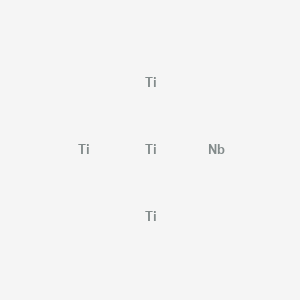
![2-[(3,4-Dihexadecoxyphenyl)methylamino]ethanol;hydrochloride](/img/structure/B14600831.png)
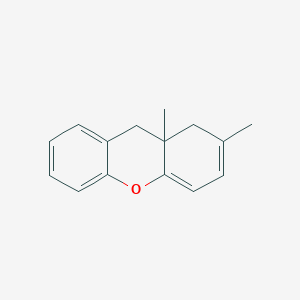
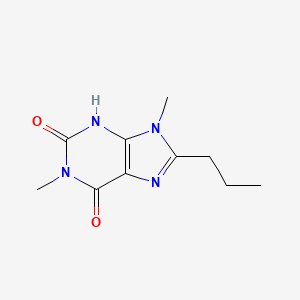
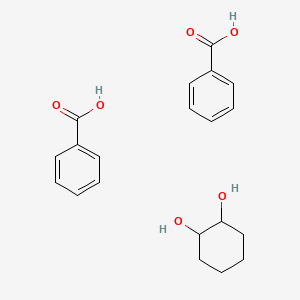
![(2S)-2-amino-4-[(4-bromophenyl)methoxy]-4-oxobutanoate](/img/structure/B14600858.png)
